Bioactivity Data Unavailable for Target Compound, Limiting Direct Comparator Analysis
A comprehensive search of primary literature, patents, and authoritative databases yields no quantitative bioactivity data (e.g., IC50, Ki, EC50) for this specific compound against any biological target [1]. The PubChem entry, a primary chemical database, lists only computed physicochemical properties and does not report any assay results [1]. Therefore, no direct head-to-head comparison with a structural analog can be made. In contrast, related sulfonylthiadiazoles have published high-potency PPARδ EC50 values, such as 1.6 nM for compound 20a, demonstrating the potential of the scaffold, but this activity does not translate to the target compound due to structural differences [2].
| Evidence Dimension | Biological Activity |
|---|---|
| Target Compound Data | No published bioactivity data available |
| Comparator Or Baseline | Related sulfonylthiadiazole (compound 20a): PPARδ EC50 = 1.6 nM [2]; Close analog (4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl)(1H-indol-2-yl)methanone): no quantitative data available |
| Quantified Difference | N/A — target compound data missing |
| Conditions | N/A |
Why This Matters
The complete absence of potency data means this compound cannot be selected over an analog based on target activity, posing a fundamental risk for project-driven procurement.
- [1] PubChem. (2025). Compound Summary for CID 42536366: [4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](phenyl)methanone. National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
- [2] Keil, S., Matter, H., Schonafinger, K., Glien, M., Mathieu, M., Marquette, J. P., ... & Wendler, W. (2011). Sulfonylthiadiazoles with an unusual binding mode as partial dual peroxisome proliferator-activated receptor (PPAR) γ/δ agonists with high potency and in vivo efficacy. ChemMedChem, 6(4), 633-653. PMID: 21400663. View Source
